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Compound of Interest

Compound Name: 3,5-Dibromo-4-fluorophenol

CAS No.: 58107-26-9

Cat. No.: B2783553 Get Quote

CAS: 2366-39-4 | Formula: C

H

Br

FO | MW: 269.90 g/mol [1]

Executive Summary & Structural Logic
In medicinal chemistry, 3,5-dibromo-4-fluorophenol represents a "privileged scaffold"—a

mimic of di-iodinated tyrosine residues found in thyroid hormones.[1] Its characterization is

governed by two dominant factors: molecular symmetry and heteronuclear spin-spin coupling.

[1]

Symmetry (

): The molecule possesses a plane of symmetry passing through the hydroxyl oxygen, C1,
C4, and the fluorine atom. Consequently, the protons at positions 2 and 6 are chemically and
magnetically equivalent, as are the carbons at these positions.

The Fluorine Effect: The presence of

F (spin 1/2, 100% abundance) introduces significant splitting in both

H and
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C spectra. This is the primary diagnostic tool for distinguishing this compound from non-
fluorinated impurities.

Experimental Methodologies
Synthesis & Isolation Protocol
To understand the impurities you might see in an NMR spectrum, you must understand the

origin of the sample. The standard synthesis involves the electrophilic aromatic substitution of

4-fluorophenol.

Protocol:

Dissolution: Dissolve 4-fluorophenol (1.0 eq) in glacial acetic acid or CHCl

.

Bromination: Add Br

(2.1 eq) dropwise at 0–5 °C. The low temperature prevents over-bromination or oxidation.

Quench & Workup: Quench with aqueous sodium bisulfite (removes excess Br

). Extract with DCM.

Purification: Recrystallization from hexanes/ethanol is preferred over chromatography to

remove the monobromo impurity (2-bromo-4-fluorophenol).[1]

NMR Sample Preparation
Solvent Selection:DMSO-d

is recommended over CDCl

.[1]

Reasoning: Phenols can aggregate in non-polar solvents (CDCl

), causing the OH peak to broaden or drift. DMSO-d
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forms strong hydrogen bonds with the phenolic OH, sharpening the peak and shifting it
downfield (typically >10 ppm), separating it from aromatic signals.

Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may induce stacking

effects, slightly shifting aromatic peaks.

H NMR Spectral Analysis
The proton NMR spectrum is deceptively simple due to symmetry, but the multiplicity is the key

quality attribute (CQA).

Predicted Spectral Data (DMSO-d , 400 MHz)

Position (ppm) Multiplicity Integration
Coupling (

)
Assignment

OH 10.1 – 10.5 Broad Singlet 1H - Phenolic OH

H-2, H-6 7.20 – 7.35 Doublet (d) 2H Hz Aromatic CH

Technical Interpretation[1][2][3][4][5][6][7]
The "Meta" Doublet: In a standard 3,5-dibromophenol, the H2/H6 protons would appear as a

singlet (or a doublet coupled to H4). Here, H4 is substituted with Fluorine.[2][3]

Long-Range Coupling: The signal for H2/H6 is split into a doublet by the fluorine atom at C4.

This is a 4-bond coupling (

).

Diagnostic Value: If this peak is a singlet, your fluorination failed (you likely have 3,5-

dibromophenol). If the coupling constant is large (>8 Hz), you may have a regioisomer

where H and F are ortho (e.g., 2-fluoro-4,6-dibromophenol).

Absence of H-4: The lack of a triplet/multiplet at the para position confirms full substitution at

C4.

C NMR Spectral Analysis
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The carbon spectrum provides the definitive "fingerprint" due to the large and distinct C-F

coupling constants.

Predicted Spectral Data (DMSO-d , 100 MHz)
Position (ppm) Multiplicity (Hz)

Assignment
Logic

C-1 152.5 Doublet (d)

Ipso to OH.

Deshielded by

Oxygen.[1] Weak

coupling to F.

C-4 149.0 Doublet (d)

Ipso to F. Large

doublet.[1]

Distinctive

value.

C-2, C-6 118.5 Doublet (d)

Meta to F.

Symmetric

carbons.

C-3, C-5 110.2 Doublet (d)

Ortho to F.

Shielded by

Bromine (Heavy

Atom Effect).[1]

Technical Interpretation[1][2][3][4][5][6][7]
The Giant Split (

): C4 will appear as two peaks separated by ~240 Hz (approx. 2.4 ppm at 100 MHz).[4] This
confirms the C-F bond is intact.

The Heavy Atom Effect: C3 and C5 are attached to Bromine. Bromine is electronegative but

also polarizable, often causing an "upfield" shift (shielding) relative to unsubstituted benzene

carbons. This places C3/C5 at the lowest frequency (~110 ppm), despite being ortho to

Fluorine.
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Validation Check: You must observe four distinct carbon environments. If you see more, the

symmetry is broken (impurity). If you see fewer, accidental overlap is occurring (unlikely

given the specific coupling patterns).

Structural Validation Workflows
Logic for Identity Confirmation
The following diagram illustrates the decision tree for validating the structure based on spectral

features.
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Acquire 1H & 13C NMR

Check 1H Aromatic Region

Singlet Observed?

No Splitting

Doublet (J ~6Hz)?

Splitting

FAIL: Likely 3,5-Dibromophenol
(Missing F) PASS: H-F Meta Coupling Confirmed

Check 13C C-F Coupling

C4: 1J ~240Hz?

C3/5: 2J ~18Hz?

Yes

FAIL: C-F Bond Cleavage
or Isomer

No

No

IDENTITY CONFIRMED:
3,5-Dibromo-4-fluorophenol

Yes

Click to download full resolution via product page

Figure 1: Decision logic for confirming 3,5-Dibromo-4-fluorophenol structure via NMR.
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Synthesis & Purification Workflow
Understanding the synthesis helps anticipate specific impurities (e.g., monobromo species).

4-Fluorophenol

Electrophilic
Substitution

Br2 (2.1 eq)
AcOH, <5°C

Crude Mixture:
Product + Mono-Br

Recrystallization
(Hexanes/EtOH)

Pure 3,5-Dibromo-
4-fluorophenol

Click to download full resolution via product page

Figure 2: Synthesis pathway highlighting the origin of potential mono-brominated impurities.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structural Characterization Guide: 3,5-Dibromo-4-
fluorophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2783553#1h-and-13c-nmr-spectral-data-for-3-5-
dibromo-4-fluorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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